molecular formula C22H19N3O4 B236999 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide

Cat. No. B236999
M. Wt: 389.4 g/mol
InChI Key: KIKLNFWIHQTVDL-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a potent inhibitor of a specific enzyme, and it has been used extensively in scientific research to investigate the role of this enzyme in different biological processes.

Scientific Research Applications

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been extensively used in scientific research to investigate the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism Of Action

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide acts as a potent inhibitor of the specific enzyme mentioned above. It binds to the enzyme's active site and prevents its activity, leading to the inhibition of cell growth and induction of apoptosis.

Biochemical And Physiological Effects

The inhibition of the specific enzyme by N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of immune responses. These effects make this compound a promising candidate for the development of novel therapeutics for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and specificity towards the target enzyme. This makes it a valuable tool for investigating the role of this enzyme in different biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide. One promising direction is the development of novel therapeutics based on this compound for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the investigation of the role of the target enzyme in different biological processes and the identification of new targets for drug development. Finally, the development of new synthetic methods for this compound and its analogs can lead to the discovery of new compounds with improved potency and specificity towards the target enzyme.

Synthesis Methods

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide involves several steps. The starting material for the synthesis is 4-methylphenol, which is converted to 4-methylphenol ether. The ether is then reacted with 2-bromoacetic acid to form the corresponding ester, which is subsequently converted to the amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting amide is then reacted with 3H-[1,3]oxazolo[4,5-b]pyridin-2-amine to form the final product.

properties

Product Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O4/c1-13-5-7-16(8-6-13)28-12-19(26)24-15-10-14(2)20(27)17(11-15)22-25-21-18(29-22)4-3-9-23-21/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)/b22-17+

InChI Key

KIKLNFWIHQTVDL-OQKWZONESA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C/C(=C\3/NC4=C(O3)C=CC=N4)/C(=O)C(=C2)C

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C

Origin of Product

United States

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